molecular formula C26H25N3O B2521245 6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline CAS No. 638141-74-9

6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2521245
CAS No.: 638141-74-9
M. Wt: 395.506
InChI Key: ULLWJEVSFQHXAG-UHFFFAOYSA-N
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Description

6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline is a fused heterocyclic compound comprising an indole and quinoxaline moiety. Its molecular formula is C27H27N3O (monoisotopic mass: 409.2154 g/mol), with a 6H-indolo[2,3-b]quinoxaline core substituted at the 6-position by a 2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl group . This substitution introduces a bulky, electron-rich aromatic side chain, which influences its physicochemical and biological properties. The compound is synthesized via palladium-catalyzed cross-coupling or annulation reactions, as reported for analogous indoloquinoxalines . Its planar aromatic core enables DNA intercalation, a key mechanism for anticancer activity observed in related derivatives .

Properties

IUPAC Name

6-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O/c1-17(2)19-13-12-18(3)16-24(19)30-15-14-29-23-11-7-4-8-20(23)25-26(29)28-22-10-6-5-9-21(22)27-25/h4-13,16-17H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLWJEVSFQHXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole and quinoxaline precursors, which are then coupled using a suitable catalyst. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques like continuous flow synthesis.

Chemical Reactions Analysis

6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the corresponding reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where halogenated reagents can replace the phenoxy group with other functional groups.

    Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include various substituted indoloquinoxalines and their derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline involves its interaction with biological macromolecules. The compound can intercalate into DNA, stabilizing the DNA duplex and inhibiting the replication process. This leads to cytotoxic effects, particularly in rapidly dividing cancer cells. The molecular targets include DNA and associated proteins involved in replication and transcription .

Comparison with Similar Compounds

Table 1: Key Analogues of 6H-Indolo[2,3-b]quinoxaline Derivatives

Compound Name Substituent Molecular Weight (g/mol) Key Properties Biological/Electronic Applications References
6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline 4-Methoxyphenyl 341.39 Highest HOMO (-5.2 eV), lowest band gap (2.8 eV) Organic electronics, photovoltaics
6-(2-Methoxyethyl)-6H-indolo[2,3-b]quinoxaline (5c) 2-Methoxyethyl 305.35 Enhanced solubility, moderate fluorescence DNA intercalation, fluorescence probes
6-Pentyl-6H-indolo[2,3-b]quinoxaline (11k) n-Pentyl 329.43 High lipophilicity, moderate cytotoxicity (HL-60: IC50 ~12 μM) Anticancer drug development
6-(3-(2-Isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline (Target Compound) 2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl 409.53 Balanced solubility and DNA binding (predicted) Anticancer, DNA-targeted therapies
9-Fluoro-6H-indolo[2,3-b]quinoxaline derivatives Fluorine at C9, alkylamino side chains ~350–400 High DNA binding affinity (ΔTm = +8–12°C) Antitumor agents
2/3-(tert-Butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline (5h) tert-Butyl + methoxyethyl 377.47 Low reduction potential (-1.8 V vs Fc+/Fc) Electrochemical sensors, charge transport

Electrochemical and Photophysical Properties

  • HOMO/LUMO Levels: 6-(4-Methoxyphenyl)-substituted derivatives exhibit the highest HOMO (-5.2 eV) and lowest band gap (2.8 eV), making them ideal for organic semiconductors .
  • Reduction Potentials: tert-Butyl-substituted analogues (e.g., 5h) show low reduction potentials (-1.8 V), suitable for electron-transport layers in OLEDs .

Thermal Stability

  • Bulky Substituents: Derivatives with tert-butyl or polyaromatic hydrocarbons (e.g., fluoranthene hybrids) exhibit glass transition temperatures >100°C, enhancing device stability in OLEDs .

Biological Activity

6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline is a complex organic compound notable for its unique indoloquinoxaline core structure. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Structural Overview

The molecular formula of this compound is C26H25N3O, with a molecular weight of approximately 411.50 g/mol. Its structure includes a phenoxyethyl side chain, which contributes significantly to its biological interactions.

Biological Activities

Research indicates that this compound exhibits multiple biological activities:

  • Anticancer Activity :
    Several studies have demonstrated that quinoxaline derivatives possess significant anticancer properties. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.
    Cell LineIC50 (µg/mL)Reference
    HCT-1161.9
    MCF-72.3
    Doxorubicin3.23
    These results suggest that the compound could be more effective than traditional chemotherapeutics like doxorubicin.
  • Antimicrobial Activity :
    Quinoxaline derivatives are also known for their antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
    Bacterial StrainInhibition Zone (mm)Reference
    E. coli15
    S. aureus18
  • Antiviral Activity :
    Some studies have indicated that similar quinoxaline compounds exhibit antiviral properties, particularly against viral infections such as Tobacco Mosaic Virus (TMV). Effective concentrations (EC50) were reported in the range of 133.0 to 287.1 mg/mL, demonstrating their potential as antiviral agents .

The mechanisms underlying the biological activity of this compound are still being elucidated. However, it is believed that the compound interacts with specific cellular targets involved in cell proliferation and survival pathways.

  • Cell Cycle Arrest :
    Studies suggest that quinoxaline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Kinases :
    The compound may inhibit specific kinases involved in signaling pathways critical for cancer cell growth and survival.

Case Studies

  • Synthesis and Evaluation :
    A study synthesized several derivatives of indoloquinoxalines and evaluated their anticancer activities against various cell lines. The most active compounds exhibited IC50 values significantly lower than those of established chemotherapeutics, indicating their potential for further development as anticancer agents .
  • Structure-Activity Relationship (SAR) :
    Research into the SAR of quinoxaline derivatives has shown that modifications to the phenoxyethyl side chain can enhance biological activity, suggesting potential avenues for optimizing efficacy.

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